Cas no 5285-41-6 (2(3H)-Benzoxazolone,5,6-dichloro-)
2(3H)-Benzoxazolone,5,6-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Benzoxazolone,5,6-dichloro-
- 5,6-dichloro-3H-1,3-benzoxazol-2-one
- 5,6-dichlorobenzoxazol-2(3H)-one
- 2-BENZOXAZOLINONE, 5,6-DICHLORO-
- 5,6-Dichlor-2-benzoxazolinon
- 5,6-Dichloro-2-benzoxazolinone
- 5,6-dichloro-3H-benzooxazol-2-one
- 5,6-dichlorobenzoxazolin-2-one
- 5.6-Dichlor-2.3-dihydro-benzoxazol-2-on
- 5.6-Dichlor-2-oxo-2.3-dihydro-benzoxazol
- 5.6-Dichlor-benzoxazolon
- AG-F-80645
- BRN 0745779
- EINECS 226-121-0
- WLN: T56 BMVOJ GG HG
- 5,6-Dichloro-2(3H)-benzoxazolone
- AI3-50365
- 5,6-dichloro-1,3-benzoxazol-2(3H)-one
- D73331
- MLS002639026
- 5285-41-6
- SCHEMBL11256608
- 2-Benzoxazolinone,6-dichloro-
- CHEMBL1881960
- CS-0064856
- 2(3H)-Benzoxazolone,6-dichloro-
- 5,6-Dichloro-2,3-dihydro-1,3-benzoxazol-2-one
- DTXSID00200866
- NS00044196
- 2(3H)-Benzoxazolone, 5,6-dichloro-
- SMR001548482
- BDBM50237998
- NSC24962
- 5,6-DICHLOROBENZOXAZOLINONE
- 5,6-dichlorobenzo[d]oxazol-2(3H)-one
- NSC-24962
- NSC 24962
- HMS3093L03
- WLWRBOFZMOBYJR-UHFFFAOYSA-N
-
- Inchi: 1S/C7H3Cl2NO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)
- InChI Key: WLWRBOFZMOBYJR-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)NC(=O)O2)Cl
Computed Properties
- Exact Mass: 202.95419
- Monoisotopic Mass: 202.9540837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
2(3H)-Benzoxazolone,5,6-dichloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0064856-1g |
5,6-Dichlorobenzo[d]oxazol-2(3H)-one |
5285-41-6 | 1g |
$505.0 | 2022-04-27 | ||
| ChemScence | CS-0064856-5g |
5,6-Dichlorobenzo[d]oxazol-2(3H)-one |
5285-41-6 | 5g |
$2020.0 | 2022-04-27 | ||
| Chemenu | CM338629-1g |
5,6-Dichlorobenzo[d]oxazol-2(3H)-one |
5285-41-6 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM338629-5g |
5,6-Dichlorobenzo[d]oxazol-2(3H)-one |
5285-41-6 | 97% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135496-1g |
5,6-Dichlorobenzo[d]oxazol-2(3H)-one |
5285-41-6 | 97% | 1g |
¥4999.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135496-5g |
5,6-Dichlorobenzo[d]oxazol-2(3H)-one |
5285-41-6 | 97% | 5g |
¥19998.00 | 2024-05-10 |
2(3H)-Benzoxazolone,5,6-dichloro- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2(3H)-Benzoxazolone,5,6-dichloro-
Recent Advances in the Study of 2(3H)-Benzoxazolone,5,6-dichloro- (CAS: 5285-41-6)
2(3H)-Benzoxazolone,5,6-dichloro- (CAS: 5285-41-6) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its benzoxazolone core with chlorine substitutions at the 5 and 6 positions, exhibits unique chemical and biological properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its synthesis, pharmacological activities, and mechanisms of action, shedding light on its potential in treating a range of diseases.
One of the key areas of research involving 2(3H)-Benzoxazolone,5,6-dichloro- is its role as a scaffold for the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that differs from traditional antibiotics, thereby reducing the likelihood of resistance development.
In addition to its antimicrobial properties, 2(3H)-Benzoxazolone,5,6-dichloro- has shown promise in the field of oncology. Research conducted by a team at the National Cancer Institute revealed that this compound can inhibit the activity of specific kinases involved in cancer cell proliferation. The study, published in Cancer Research in early 2024, utilized high-throughput screening to identify the compound's efficacy against various cancer cell lines, particularly those associated with breast and lung cancers. The findings suggest that further optimization of this scaffold could lead to the development of targeted kinase inhibitors with improved selectivity and reduced side effects.
The synthesis and structural modification of 2(3H)-Benzoxazolone,5,6-dichloro- have also been a focus of recent investigations. A 2023 paper in Organic Letters detailed a novel, scalable synthetic route that improves yield and purity while reducing environmental impact. This advancement is particularly significant for industrial applications, as it addresses previous challenges associated with the compound's production. Furthermore, computational studies have provided insights into the structure-activity relationships (SAR) of this compound, enabling researchers to design more potent and selective derivatives.
Despite these promising developments, challenges remain in the clinical translation of 2(3H)-Benzoxazolone,5,6-dichloro--based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for drug discovery. Ongoing research aims to explore its applications in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders, highlighting its broad potential in the pharmaceutical industry.
In conclusion, 2(3H)-Benzoxazolone,5,6-dichloro- (CAS: 5285-41-6) represents a promising scaffold for the development of novel therapeutics. Recent studies have elucidated its antimicrobial and anticancer properties, while advancements in synthesis and SAR studies have paved the way for further optimization. As research continues, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing the field of medicinal chemistry.
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